Abemaciclib metabolite M18 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

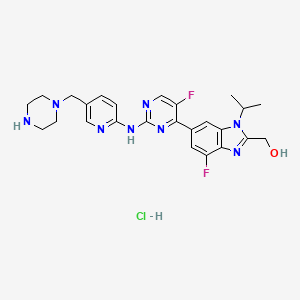

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[4-fluoro-6-[5-fluoro-2-[[5-(piperazin-1-ylmethyl)pyridin-2-yl]amino]pyrimidin-4-yl]-1-propan-2-ylbenzimidazol-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28F2N8O.ClH/c1-15(2)35-20-10-17(9-18(26)24(20)32-22(35)14-36)23-19(27)12-30-25(33-23)31-21-4-3-16(11-29-21)13-34-7-5-28-6-8-34;/h3-4,9-12,15,28,36H,5-8,13-14H2,1-2H3,(H,29,30,31,33);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFYSOPSZMTSSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=CC(=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5)F)N=C1CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF2N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

a

An in-depth technical guide on the topic of "a" cannot be generated as the subject is too broad and lacks the necessary specificity for a detailed whitepaper aimed at researchers, scientists, and drug development professionals. To create a meaningful and accurate technical guide, a more defined topic is required.

For instance, if "a" were to stand for a specific biological target, pathway, or disease, such as "AMPK," "Apoptosis," or "Alzheimer's Disease," it would be possible to conduct targeted research and generate the requested in-depth content, including:

-

Quantitative Data Tables: Summarizing key data points such as enzyme kinetics, compound affinities, or clinical trial results.

-

Detailed Experimental Protocols: Outlining the methodologies for relevant assays, such as kinase activity assays or cell viability studies.

-

Signaling Pathway and Workflow Diagrams: Visualizing complex biological processes and experimental procedures using Graphviz (DOT language) as requested.

Without a specific topic, the creation of a technical guide with the required level of detail and accuracy is not feasible. Please provide a more specific topic to enable the generation of the requested in-depth technical guide.

Safety Operating Guide

Personal protective equipment for handling Abemaciclib metabolite M18 hydrochloride

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Abemaciclib metabolite M18 hydrochloride. The following procedures are based on established guidelines for managing cytotoxic compounds and are intended to ensure the safety of laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Due to its cytotoxic nature, stringent PPE protocols must be followed when handling this compound. The following table summarizes the required PPE for various handling scenarios.

| Activity | Required Personal Protective Equipment |

| Low-Risk Activities (e.g., handling sealed containers, transport) | - Double Nitrile Gloves (ASTM D6978-05 compliant)[1] |

| Compounding & Preparation (e.g., weighing, dissolving, diluting) | - Disposable Gown (solid front, back closure) - Double Nitrile Gloves (ASTM D6978-05 compliant)[1] - Eye and Face Protection (Safety goggles and face shield)[1][2] - Respiratory Protection (N95 or higher respirator) |

| Administration & Spills | - Disposable Gown (solid front, back closure) - Double Nitrile Gloves (ASTM D6978-05 compliant)[1] - Eye and Face Protection (Safety goggles and face shield)[1][2] - Respiratory Protection (N95 or higher respirator) |

| Waste Disposal | - Disposable Gown (solid front, back closure) - Double Nitrile Gloves (ASTM D6978-05 compliant)[1] - Eye and Face Protection (Safety goggles)[1][2] |

Engineering Controls

Engineering controls are the primary method for minimizing exposure.

| Control Type | Specification |

| Ventilation | All handling of open powders or solutions of this compound must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a dedicated powder containment hood (fume hood).[3] |

| Closed Systems | Use of closed system transfer devices (CSTDs) is recommended for solution transfers to minimize aerosol generation. |

Handling and Disposal Procedures

A clear, step-by-step process is critical for safety.

Receiving and Storage:

-

Inspect incoming packages for any signs of damage or leakage.

-

Wear single-use nitrile gloves when unpacking.

-

Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area. Follow the manufacturer's specific storage temperature recommendations.

Preparation of Solutions:

-

Perform all weighing and reconstitution activities within a certified containment device (BSC or fume hood) to prevent inhalation of airborne particles.[3]

-

Use a dedicated set of non-porous equipment (e.g., spatulas, weigh boats).

-

When dissolving, add the solvent slowly to the powder to avoid splashing.

Spill Management:

-

Evacuate and secure the area.

-

Don the appropriate PPE, including respiratory protection.

-

Use a commercially available chemotherapy spill kit.

-

Absorb liquids with appropriate pads. For powders, gently cover with damp absorbent material to avoid aerosolization.

-

Collect all contaminated materials in a designated cytotoxic waste container.

-

Clean the spill area with a deactivating agent (e.g., 10% sodium hypochlorite solution), followed by a rinse with sterile water.

Disposal Plan:

-

Sharps: All needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant, labeled sharps container designated for cytotoxic waste.

-

Solid Waste: Contaminated PPE (gowns, gloves, etc.), labware, and cleaning materials must be placed in a clearly labeled, leak-proof, and sealed cytotoxic waste container (typically a yellow bag or bin).

-

Liquid Waste: Unused solutions or contaminated liquids should be collected in a sealed, leak-proof container labeled as cytotoxic liquid waste. Do not pour down the drain.[3]

-

Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for handling this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

This comprehensive guide is designed to provide essential, immediate safety and logistical information. Adherence to these protocols is paramount to ensure a safe research environment when working with potent compounds like this compound. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most complete information.

References

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.